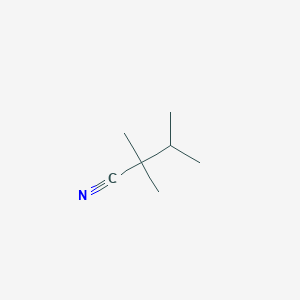
2,2,3-Trimethylbutanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2,2,3-Trimethylbutanenitrile” is a chemical compound with the CAS Number: 26154-43-8 . It has a molecular weight of 111.19 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H13N/c1-6(2)7(3,4)5-8/h6H,1-4H3 . This code represents the molecular structure of the compound.
Physical and Chemical Properties Analysis
This compound is a powder with a melting point between 22-25 degrees Celsius .
Aplicaciones Científicas De Investigación
Oxidation and Combustion Properties
Research has explored the oxidation properties of 2,2,3-trimethylbutane, also known as 2,2,3-trimethylbutanenitrile, particularly in the context of combustion. Baldwin et al. (1981) studied the oxidation of 2,2,3-trimethylbutane by adding traces of the alkane to mixtures of hydrogen and oxygen. They observed that propene, isobutene, and 2,2,3-trimethylbut-1-ene were major initial products, indicating significant reactivity under these conditions (Baldwin, Walker, & Walker, 1981).
Potential as a Gasoline Octane Booster
2,2,3-Trimethylbutane has been identified as a potential gasoline octane booster due to its high research octane number (RON). Atef et al. (2019) conducted a study developing a detailed kinetic model for 2,2,3-trimethylbutane combustion, highlighting its potential in enhancing gasoline performance (Atef et al., 2019).
Selective Formation on Solid Acids
The selective formation of 2,2,3-trimethylbutane on solid acids has been another area of interest. Ahn, Temel, and Iglesia (2009) found that 2,2,3-trimethylbutane selectively forms from dimethyl ether at low temperatures on acid zeolites, indicating its potential for specific chemical synthesis pathways (Ahn, Temel, & Iglesia, 2009).
Vibrational Analysis
The vibrational properties of 2,2,3-trimethylbutane have been analyzed to understand its molecular structure and behavior. Crowder and Gross (1983) obtained liquid and solid-state infrared spectra for this compound, contributing to a more comprehensive understanding of its molecular dynamics (Crowder & Gross, 1983).
Decomposition Studies
Studies on the decomposition of 2,2,3-trimethylbutane, especially in the presence of oxygen, have provided insights into its stability and reactivity. Atri, Baldwin, Evans, and Walker (1978) investigated its decomposition and found that certain radicals formed by its attack react primarily through C—C homolysis (Atri, Baldwin, Evans, & Walker, 1978).
Rate of H-Abstraction by OH Radicals
Liu, Khaled, Giri, Assaf, Fittschen, and Farooq (2017) measured the reaction rate coefficients for the abstraction of H atoms by OH radicals from 2,2,3-trimethylbutane, which is essential for understanding its behavior in chemical reactions (Liu, Khaled, Giri, Assaf, Fittschen, & Farooq, 2017).
Safety and Hazards
The compound is classified as dangerous with hazard statements including H228, H301, H311, H315, H319, H331, and H335 . These codes represent various hazards such as flammability and toxicity. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Mecanismo De Acción
Mode of Action
The mode of action of 2,2,3-Trimethylbutanenitrile is currently unknown due to the lack of research on this specific compound . It’s possible that it could interact with biological systems in a variety of ways, depending on its concentration, the specific environment, and the presence of other molecules.
Result of Action
The molecular and cellular effects of this compound are currently unknown . More research is needed to determine how this compound might interact with cells and what effects it might have at the molecular level.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can all affect how a compound behaves. For this compound, these factors could potentially influence its solubility, reactivity, and overall behavior in a biological system .
Propiedades
IUPAC Name |
2,2,3-trimethylbutanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-6(2)7(3,4)5-8/h6H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOJGIODFNBVSRF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
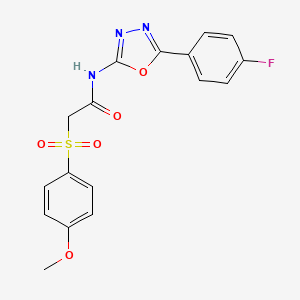
![4-(1-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one](/img/structure/B2387679.png)
![8-Ethoxy-3-[4-(3-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]chromen-2-one](/img/structure/B2387680.png)
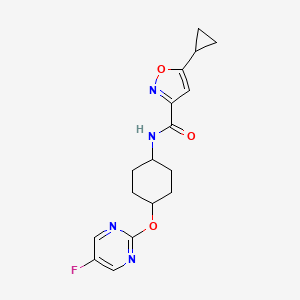
![Ethyl 4,5-dimethyl-2-{[(4-nitrophenyl)sulfonyl]amino}thiophene-3-carboxylate](/img/structure/B2387682.png)
![N-(4-fluoro-2-nitrophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2387683.png)

![5-[(4-methylpiperidin-1-yl)methyl]-2,4-dioxo-1H-pyrimidine-6-carboxylic acid](/img/structure/B2387685.png)
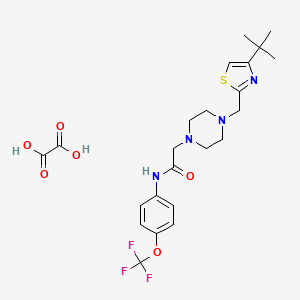
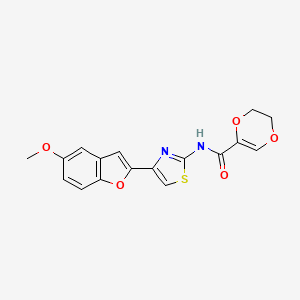
![4-chloro-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B2387692.png)
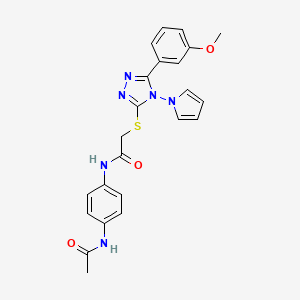
![1-(benzo[d]oxazol-2-yl)-N-(4,5-dimethylthiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2387694.png)
![N-[(2-methyl-1H-indol-5-yl)methyl]naphthalene-1-carboxamide](/img/structure/B2387696.png)
